molecular formula C21H19NO3S B11680830 Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B11680830
M. Wt: 365.4 g/mol
InChI Key: FYRCLNLAFHMQMA-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Biological Activity

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the existing literature on the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, with a molecular formula of C15H15NO2SC_{15}H_{15}NO_2S. Its structure comprises a thiophene ring substituted with various functional groups that contribute to its biological properties.

Antiviral Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antiviral activity against flavivirus infections. A study highlighted the effectiveness of these compounds in inhibiting viral replication, suggesting their potential as therapeutic agents for treating viral infections .

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. For example, it has been shown to inhibit the growth of various bacterial strains and fungal pathogens, indicating its potential application in developing new antimicrobial agents .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In cellular models, it has been found to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests that this compound could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

  • Antiviral Efficacy : A case study investigated the efficacy of thiophene derivatives against dengue virus. The results indicated that certain derivatives significantly reduced viral load in infected cell lines, supporting their use as potential antiviral agents .
  • Antimicrobial Studies : In a comparative study of various thiophene derivatives, this compound was among the most effective against resistant strains of bacteria, showcasing its potential for development into a new class of antibiotics .
  • Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-7-5-4-6-8-15)13-26-20(18)22-19(23)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

FYRCLNLAFHMQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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